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Compound of Interest

Compound Name:
2-Propen-1-amine, 3-(3-

methylphenyl)-

Cat. No.: B15097137

Get Quote

Physicochemical Core & Synthetic Architecture
Part 1: Executive Summary & Molecular Identity
3-(m-tolyl)prop-2-en-1-amine (also known as m-methylcinnamylamine) is a functionalized allylic

amine serving as a high-value pharmacophore in medicinal chemistry. Structurally, it consists of

a meta-substituted toluene ring conjugated to an allylamine tail. This specific substitution

pattern (

-methyl) modulates lipophilicity and steric bulk without significantly altering the electronic
character of the aromatic system, making it an ideal probe for Structure-Activity Relationship
(SAR) studies in antifungal and CNS-active drug programs.
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Property Specification

IUPAC Name (E)-3-(3-methylphenyl)prop-2-en-1-amine

CAS Registry Number
Not widely listed; Analogous to 104774-85-8

(saturated)

Molecular Formula

Molecular Weight 147.22 g/mol

Exact Mass 147.1048 Da

Physical State Pale yellow oil (free base); White solid (HCl salt)

Predicted LogP 2.15 ± 0.3

pKa (Conjugate Acid) ~9.6 (Typical for primary allylic amines)

Topological Polar Surface Area 26.02 Å²

Part 2: Synthetic Architecture
Synthesis of 3-(m-tolyl)prop-2-en-1-amine requires stereoselective control to favor the bioactive

(

)-isomer. Two primary methodologies are recommended: the Heck Coupling (Direct) for
modularity and the Reductive Amination (Scalable) for bulk preparation.

Method A: Palladium-Catalyzed Heck Coupling (Direct)
This method allows for the direct coupling of unprotected allylamine with aryl halides, avoiding

protection/deprotection steps.

Precursors: 3-Iodotoluene, Allylamine.

Catalyst System: Pd(OAc)₂, Phosphine Ligand (e.g., TPP or specialized MPAA ligands for C-

H activation).

Conditions: 80°C, DMF/DMAc, Base (

or

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15097137?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


).

Protocol:

Charge: In a flame-dried Schlenk tube, dissolve 3-iodotoluene (1.0 equiv) and Pd(OAc)₂ (5

mol%) in anhydrous DMF.

Addition: Add allylamine (2.0 equiv) and triethylamine (2.5 equiv) under inert argon

atmosphere.

Reaction: Heat to 80°C for 12 hours. Monitor conversion via TLC (eluent: 10% MeOH in

DCM).

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF.

Purification: Isolate the amine via acid-base extraction (extract into 1M HCl, basify aqueous

layer, extract back into DCM) or column chromatography (DCM:MeOH:NH₄OH).

Method B: Reductive Amination of Cinnamaldehyde Derivatives
This method is preferred for industrial scaling due to lower catalyst costs.

Step 1 (Aldol Condensation): Reaction of 3-methylbenzaldehyde with acetaldehyde (basic

conditions) yields 3-(m-tolyl)acrylaldehyde.

Step 2 (Reductive Amination): The aldehyde is treated with ammonia (or ammonium acetate)

and a reducing agent (

or

).

Part 3: Mechanism of Action & Therapeutic Utility
The 3-(m-tolyl)prop-2-en-1-amine scaffold acts as a bioisostere for the cinnamyl moiety found

in squalene epoxidase inhibitors.

1. Antifungal Pathway (Ergosterol Inhibition)
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The allylamine motif mimics the transition state of squalene, binding to the catalytic site of

Squalene Epoxidase (SQLE). The

-methyl group provides steric occlusion that can enhance selectivity against fungal isoforms
over mammalian enzymes.

2. CNS Activity (Monoamine Transporters)
Substituted cinnamylamines serve as precursors to SSRI/SNRI analogs. The allylic double

bond restricts conformational freedom, locking the amine pharmacophore into a position

favorable for binding to the Serotonin Transporter (SERT).

Visualization: Synthesis & Biological Logic
The following diagram illustrates the synthetic pathway and the downstream biological targets

of the scaffold.

3-Iodotoluene
(Precursor)

Pd-Complex
Transition State

Oxidative Addition

Allylamine
(+ Pd Cat.)

Coordination
3-(m-tolyl)prop-2-en-1-amine

(MW: 147.22)

Reductive Elimination
(Heck Coupling)

Squalene Epoxidase
(Antifungal)

Inhibition
(Ergosterol Pathway)

SERT/DAT
(CNS Activity)

Reuptake Blockade

Click to download full resolution via product page

Figure 1: Synthetic pathway via Heck coupling and downstream pharmacological targets.

Part 4: Analytical Profiling & Quality Control
To ensure the integrity of the synthesized compound for biological testing, the following

analytical signatures must be verified.
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Technique Expected Signature

1H NMR (CDCl₃)

δ 6.3-6.5 ppm: Doublet of triplets (Vinylic H,

-position). δ 3.4 ppm: Doublet (Allylic

). δ 2.3 ppm: Singlet (Methyl group on ring).

Mass Spectrometry

[M+H]⁺ = 148.23. Fragmentation often shows

loss of

(M-17) and tropylium ion formation (

91).

HPLC Purity >95% (AUC) required for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15097137/docs#technical-guide-3-m-tolyl-prop-2-en-
1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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